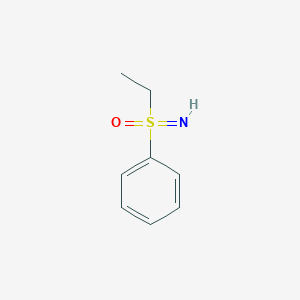

S-Ethyl-S-phenyl sulfoximine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-Ethyl-S-phenyl sulfoximine is a chemical compound with the molecular formula C8H11NOS and a molar mass of 169.24 . It belongs to a class of compounds known as sulfoximines, which have received significant attention in both academia and industry .

Synthesis Analysis

The synthesis of sulfoximines, including this compound, often involves C-N coupling . A dual nickel photocatalytic approach enables a scalable synthesis of a broad scope of N-arylated sulfoximines from the respective free NH-sulfoximines and bromoarenes . The reaction exhibits a high functional group tolerance . In addition, other sulfoximidoyl derivatives like sulfonimidamides and sulfinamides can smoothly be converted under the reaction conditions .Molecular Structure Analysis

Sulfoximines are a sulfur (VI) species bearing a tetrahedral sulfur center, with four different groups attached . The stereogenic sulfur center of sulfoximines can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis

Sulfoximines, including this compound, undergo various chemical transformations leading to their degradation . These include reductive and oxidative pathways as well as C–S bond cleavage reactions .Physical And Chemical Properties Analysis

This compound is a chemically stable compound . It exhibits comparatively polar and weakly basic functional group properties , often leading to favorable aqueous solubility, permeability, and metabolic stability .Applications De Recherche Scientifique

Synthesis and Structure of S-Ethyl-S-phenyl sulfoximine

This compound is a sulfur-containing compound with a tetrahedral sulfur center. It features four different groups attached to the sulfur atom: S–O, S–C, S–N, and S–O (see Fig. 2 in ). The stereogenic sulfur center makes it a valuable chiral template for asymmetric syntheses.

Medicinal Chemistry Properties

Sulfoximines, including this compound, have gained prominence due to their medicinal chemistry properties. Researchers have explored their potential as drug candidates. Notably, they can be modified at three points of diversity: the O–R₁ bond, the S–C (R₂) bond, and the nitrogen R₃ substituent .

Building Blocks for Sulfur (VI) Compounds

This compound serves as a versatile building block for accessing other important sulfur (VI) derivatives. Researchers have used it to synthesize sulfonimidamides and sulfoximines . These compounds find applications in various fields:

a. Polymer Synthesis: Sulfonimidates have been utilized as precursors for polymers. For instance, their decomposition at elevated temperatures provides a novel route to access poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

b. Alkyl Transfer Reagents: Sulfonimidates are sensitive to acidic conditions, making them useful alkyl transfer reagents to acids, alcohols, and phenols . Levchenko first noted their lability under acidic conditions in 1967 .

Rhodium-Catalyzed C–H Activation and Annulation

Recent research has explored the use of S-phenylsulfoximides in Rh(III)-catalyzed C–H activation and intramolecular cascade annulation reactions. These reactions lead to highly fused isochromeno-1,2-benzothiazine scaffolds . Additionally, amino acid ligands enhance the reaction rate .

Enthalpies for S–N and S–O Cleavage Reactions

The enthalpies for S–N and S–O cleavage reactions in sulfoximines have been calculated using energy calculations at different levels of theory .

Mécanisme D'action

Target of Action

S-Ethyl-S-phenyl sulfoximine is a type of organosulfur compound known as a sulfoximine Sulfoximines have been noted for their medicinal chemistry properties , suggesting they interact with biological targets to exert their effects.

Mode of Action

Sulfoximines, in general, are known to undergo various chemical transformations, including reductive and oxidative pathways, as well as carbon-sulfur (c-s) bond cleavage reactions . These transformations can lead to changes in the targets they interact with.

Biochemical Pathways

Sulfoximines, including this compound, can affect various biochemical pathways due to their ability to undergo different chemical transformations

Result of Action

Given the medicinal chemistry properties of sulfoximines , it can be inferred that they may have significant effects at the molecular and cellular levels.

Safety and Hazards

Orientations Futures

Sulfoximines, including S-Ethyl-S-phenyl sulfoximine, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They significantly enrich the toolbox of medicinal chemists and have potential applications in the synthesis of optically pure 1,2-benzothiazines with high enantiomeric purity .

Propriétés

IUPAC Name |

ethyl-imino-oxo-phenyl-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQERBDXVCFTGGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R,2R)-2-Methylcyclopropyl]propanoic acid](/img/structure/B2432595.png)

![4-Bromo-2-[(methylamino)methyl]aniline](/img/structure/B2432600.png)

![N-(3-acetamidophenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2432602.png)

![1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2432604.png)

![N-Ethyl-N-[2-(1-ethyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2432607.png)

![3-isobutyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2432616.png)

![4-{4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-1-phenyl-1H-pyrazol-3-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2432617.png)